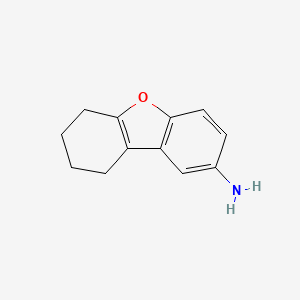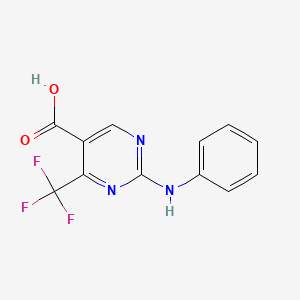
Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate” likely contains a lithium atom, a 2,6-difluorophenyl group, and a 1,3,4-oxadiazole-2-carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure would likely be influenced by the presence of the 1,3,4-oxadiazole ring and the 2,6-difluorophenyl group .Chemical Reactions Analysis
The compound may undergo reactions typical of oxadiazoles and difluorophenyls. For instance, oxadiazoles can participate in nucleophilic substitution reactions, and difluorophenyls can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the lithium atom might make the compound ionic and soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Reactivity
Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate plays a significant role in synthetic chemistry, especially in the preparation of complex organic molecules. The compound's reactivity has been explored in various contexts, such as in the synthesis of ladder pi-conjugated skeletons and the preparation of specific lithium carboxylate frameworks. One study demonstrates the use of lithium naphthalenide to induce carbonyl reduction over acetylene reduction, leading to the formation of methylene-bridged stilbenes and dibenzo[a,e]pentalenes, which are important ladder pi-conjugated skeletons with applications in organic electronics and photonics (Zhang et al., 2009). Additionally, the synthesis and structural characterization of various lithium carboxylate frameworks have been conducted, revealing novel 3D lithium–organic frameworks with potential applications in material science (Aliev et al., 2014).
Catalysis
In catalysis, this compound and related compounds have been utilized as catalysts or catalytic agents in various chemical transformations. For instance, lithium tetrakis(pentafluorophenyl)borate has been shown to effectively catalyze Friedel–Crafts benzylation reactions, indicating the potential for lithium-based compounds to act as catalysts in aromatic substitution reactions (MukaiyamaTeruaki et al., 2000).
Material Science
This compound has applications in material science, particularly in the development of lithium-ion batteries and photoluminescent materials. Research into lithium difluoro(oxalato)borate as an additive in lithium-ion batteries demonstrates the compound's role in enhancing the electrochemical performance of high-voltage cathodes and high-capacity anodes at elevated temperatures, offering insights into the design of more efficient and durable battery systems (Lee et al., 2014). Furthermore, studies on lithium carboxylate frameworks reveal guest-dependent photoluminescence behavior, suggesting applications in the development of new luminescent materials (Aliev et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
lithium;5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O3.Li/c10-4-2-1-3-5(11)6(4)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTBTXHTWMMJEM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1)F)C2=NN=C(O2)C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F2LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2700888.png)
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)



![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)


![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)



![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)